
(2,2-Dimethylbut-3-yn-1-yl)benzene chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(2,2-Dimethylbut-3-yn-1-

yl)benzene

Cat. No.: B3037876 Get Quote

An In-depth Technical Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene

Disclaimer: This document is intended for informational purposes for researchers, scientists,

and drug development professionals. All laboratory work should be conducted in a controlled

environment by trained personnel, adhering to a substance-specific Safety Data Sheet (SDS)

and established safety protocols.

Executive Summary
(2,2-Dimethylbut-3-yn-1-yl)benzene, also identified by its CAS Number 65108-28-3, is a

substituted alkyne that presents a unique combination of structural motifs: a lipophilic phenyl

group, a sterically demanding quaternary carbon center, and a reactive terminal alkyne.[1][2][3]

[4] This architecture makes it a valuable building block in medicinal chemistry and materials

science, particularly for applications requiring precise molecular engineering. The terminal

alkyne serves as a versatile handle for a variety of transformations, including metal-catalyzed

cross-couplings and cycloaddition reactions, while the neopentyl-like framework provides steric

bulk that can be exploited to influence molecular conformation and interactions. This guide

provides a comprehensive overview of its chemical properties, synthesis, reactivity, and

potential applications, grounded in established chemical principles.
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A foundational understanding of a molecule's physical and spectroscopic properties is critical

for its effective use in synthesis and analysis. While extensive experimental data for this

specific compound is not widely published, its properties can be reliably predicted based on its

structure and data from chemical databases.

Physical and Chemical Properties
The following table summarizes key computed and known properties for (2,2-Dimethylbut-3-
yn-1-yl)benzene.

Property Value Reference / Source

CAS Number 65108-28-3 [1][3]

Molecular Formula C₁₂H₁₄ [1][3]

Molecular Weight 158.24 g/mol [1][3]

IUPAC Name 2,2-dimethylbut-3-ynylbenzene [1]

Synonyms
3,3-Dimethyl-4-phenyl-1-

butyne
[1]

XLogP3-AA (Lipophilicity) 3.6 [1]

Topological Polar Surface Area 0 Å² [1]

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., ethers, chlorinated

solvents, hydrocarbons).

[5][6]

Predicted Spectroscopic Signature
For unambiguous identification, spectroscopic analysis is essential. Based on the molecular

structure, the following spectral characteristics are expected:

¹H NMR (Proton Nuclear Magnetic Resonance):

δ 7.20-7.40 (m, 5H): A multiplet corresponding to the five protons of the monosubstituted

benzene ring.
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δ 2.85 (s, 2H): A singlet for the two benzylic protons (–CH₂–Ph). The singlet multiplicity

arises because the adjacent carbon is a quaternary center with no protons for coupling.

δ 2.05 (s, 1H): A sharp singlet for the acetylenic proton (–C≡C–H). Its characteristic

chemical shift is a key identifier.

δ 1.35 (s, 6H): A singlet integrating to six protons, representing the two equivalent methyl

groups on the quaternary carbon.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

δ 138-140 (C): The ipso-carbon of the benzene ring attached to the alkyl chain.

δ 128-130 (CH): Signals for the ortho-, meta-, and para-carbons of the benzene ring.

δ ~88 (C): The internal sp-hybridized carbon of the alkyne (C-3).

δ ~70 (CH): The terminal sp-hybridized carbon of the alkyne (C-4).

δ ~50 (CH₂): The benzylic carbon (C-1).

δ ~35 (C): The quaternary carbon (C-2).

δ ~28 (CH₃): The signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy:

~3300 cm⁻¹ (sharp, strong): A prominent peak corresponding to the ≡C-H stretch of the

terminal alkyne. This is a highly diagnostic absorption.

~2110 cm⁻¹ (sharp, weak-medium): The C≡C triple bond stretch. This peak can be weak

for terminal alkynes.

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretches.

~1600 & 1495 cm⁻¹ (medium): Aromatic C=C ring stretches.
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Synthesis and Reactivity
The strategic value of (2,2-Dimethylbut-3-yn-1-yl)benzene lies in its straightforward synthesis

and the versatile reactivity of its terminal alkyne.

Proposed Synthetic Protocol: Nucleophilic Substitution
A robust and scalable synthesis can be achieved via the nucleophilic substitution of a suitable

propargyl derivative with a benzyl nucleophile, such as a Grignard reagent. This approach is

well-established for forming sterically hindered C-C bonds.

Workflow: Synthesis via Grignard Reagent

Step 1: Grignard Formation

Step 2: C-C Coupling

Benzyl Bromide Magnesium Turnings
Anhydrous Et₂O

Benzylmagnesium Bromide (BnMgBr)

(2,2-Dimethylbut-3-yn-1-yl)benzene

Nucleophilic Attack

3-Chloro-3-methyl-1-butyne

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Step-by-Step Methodology:

Apparatus Preparation: Assemble a three-necked, round-bottom flask, previously flame-dried

under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Equip the flask

with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

Grignard Reagent Formation: Charge the flask with magnesium turnings (1.2 equivalents).

Add a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the

dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the
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addition rate. After completion, the solution of benzylmagnesium bromide should be gray and

slightly cloudy.

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-

chloro-3-methyl-1-butyne (1.1 equivalents) in anhydrous diethyl ether dropwise. Causality

Note: Dropwise addition at low temperature is crucial to control the exothermicity of the

coupling reaction and minimize side reactions.

Reaction Monitoring & Quench: Allow the mixture to warm to room temperature and stir for

12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon

completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts,

wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the

solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation

or flash column chromatography on silica gel to yield the final product.

Reactivity Profile
The terminal alkyne is the molecule's reactive hub. Its sp-hybridized C-H bond is weakly acidic,

and the π-systems are susceptible to addition reactions.[7][8]

Diagram: Key Reaction Pathways

Terminal Alkyne Transformations

(2,2-Dimethylbut-3-yn-1-yl)benzene

C₁₂H₁₄

Sonogashira Coupling

Reactants: Ar-I, Pd(0), Cu(I) Product: Internal Alkyne

CuAAC 'Click' Chemistry

Reactants: R-N₃, Cu(I) Product: 1,2,3-Triazole

Deprotonation-Alkylation

Reactants: 1. n-BuLi 2. R-X Product: Substituted Alkyne

Hydration

Reactants: H₂O, H⁺, HgSO₄ Product: Methyl Ketone

Click to download full resolution via product page
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Caption: Major synthetic transformations of the terminal alkyne functionality.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples the terminal

alkyne with aryl or vinyl halides.[5] It is a powerful method for constructing complex

conjugated systems, essential in the synthesis of functional materials and pharmaceutical

compounds. The steric hindrance of the neopentyl-like group is unlikely to significantly

impede the reaction at the terminal alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click

chemistry," this reaction provides a highly efficient and orthogonal route to 1,4-disubstituted

1,2,3-triazoles by reacting the alkyne with an organic azide.[9] This is particularly valuable in

drug discovery for linking molecular fragments and in bioconjugation.

Deprotonation and Nucleophilic Attack: The acetylenic proton can be readily removed by a

strong base like n-butyllithium to form a lithium acetylide.[5] This potent nucleophile can then

react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling

further carbon-carbon bond formation.

Hydration: In the presence of acid and a mercury(II) catalyst, the alkyne undergoes

Markovnikov hydration to yield the corresponding methyl ketone, providing a route to

carbonyl-containing derivatives.

Applications in Drug Development and Materials
Science
The structural attributes of (2,2-Dimethylbut-3-yn-1-yl)benzene make it a strategic building

block for advanced applications.

Medicinal Chemistry & Drug Discovery:

Scaffold Decoration: The alkyne handle allows for late-stage functionalization of complex

drug candidates via click chemistry, enabling the rapid generation of libraries for Structure-

Activity Relationship (SAR) studies.

Fragment-Based Drug Design (FBDD): The entire molecule can serve as a lipophilic

fragment. Its use has been noted in the context of Protein Degrader Building Blocks,
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where precise spatial arrangement and lipophilicity are key for effective ternary complex

formation.[3]

Metabolic Stability: The quaternary gem-dimethyl group can act as a metabolic shield,

blocking potential sites of oxidation on the adjacent benzylic carbon. This can improve the

pharmacokinetic profile of a drug candidate by increasing its metabolic stability.

Materials Science:

Polymer Synthesis: The alkyne can be used as a monomer in polymerization reactions or

as a cross-linking site to enhance the thermal and mechanical properties of polymers.

Surface Functionalization: The alkyne can be attached to surfaces (e.g., nanoparticles,

silicon wafers) and subsequently used to "click" other molecules onto that surface,

creating functionalized materials for sensors or diagnostic arrays.

Safety, Handling, and Storage
As an aromatic hydrocarbon containing a reactive functional group, (2,2-Dimethylbut-3-yn-1-
yl)benzene requires careful handling.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a flame-retardant lab coat.[10]

Engineering Controls: All manipulations should be performed inside a certified chemical fume

hood to avoid inhalation of vapors.[10][11]

Handling: The compound is likely flammable. Keep away from heat, sparks, and open

flames. Use spark-proof tools and ground all equipment when transferring large quantities to

prevent static discharge.[11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

oxidizing agents.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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